molecular formula C7H5BrCl2 B1311648 2,4-Dichlorobenzyl bromide CAS No. 20443-99-6

2,4-Dichlorobenzyl bromide

Cat. No.: B1311648
CAS No.: 20443-99-6
M. Wt: 239.92 g/mol
InChI Key: RGLQSFFFIREZFV-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl bromide is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzyl bromide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzyl bromide can be synthesized through the bromination of 2,4-dichlorotoluene. This process typically involves the use of bromine or a bromine source such as hydrobromic acid (HBr) in the presence of a radical initiator or under photochemical conditions. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) or in a continuous flow reactor to ensure efficient bromination .

Industrial Production Methods: In industrial settings, the preparation of this compound is often optimized for high yield and purity. Continuous photochemical benzylic bromination using in situ generated bromine has been reported to achieve high throughput and mass efficiency. This method involves the use of a bromine generator in a microstructured photochemical reactor, allowing for complete conversion in short residence times .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    2,4-Dichlorobenzyl alcohol: Formed by the reduction of this compound.

    2,4-Dichlorobenzaldehyde: Formed by the oxidation of this compound.

Scientific Research Applications

2,4-Dichlorobenzyl bromide is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of bioactive compounds that can be studied for their biological activities.

    Medicine: The compound is an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in the synthesis of various derivatives and intermediates in organic chemistry.

Comparison with Similar Compounds

    2,6-Dichlorobenzyl bromide: Similar in structure but with chlorine atoms at the 2 and 6 positions.

    3,4-Dichlorobenzyl bromide: Chlorine atoms are at the 3 and 4 positions.

    Benzyl bromide: The parent compound without any chlorine substitutions.

Uniqueness: 2,4-Dichlorobenzyl bromide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. The presence of electron-withdrawing chlorine atoms can make the benzyl carbon more susceptible to nucleophilic attack, enhancing its utility in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLQSFFFIREZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450963
Record name 2,4-dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-99-6
Record name 2,4-Dichlorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20443-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,4-dichlorobenzene
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Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask fitted with a Teflon magnetic stirrer was added 2,4-dichlorotoluene (Aldrich) (14.4 g, 90 mmol) in 300 mL glacial acetic acid. To this was added sodium bromide (9.4 g, 92 mmol) and anhydrous ceric ammonium nitrate (100 g, 182 mmol) and the reaction mixture was heated at 80° C. for 2.5 h. The reaction mixture was then poured into 1000 g of ice and water. The slurry was extracted with ether (3×200 mL) and the combined ether layers were washed with saturated aqueous sodium bicarbonate. The organic layer was dried over MgSO4, filtered, and the solvent removed under reduced pressure. The crude product was chromatographed by flash column chromatography on silica gel (eluted with 100% hexanes) and the desired product obtained. 1H-NMR 500 MHz (CDCl3): δ 4.58 (s, 2H), 7.28 (m, 1H), 7.43 (m, 2H),
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-dichlorobenzyl bromide in the synthesis of lonidamine?

A: this compound serves as a crucial intermediate in the synthesis of lonidamine. The research paper describes a synthetic route where this compound is reacted with 1H-indazole-3-carboxylic acid to yield lonidamine. [] This reaction likely involves a nucleophilic substitution, where the carboxylic acid group of 1H-indazole-3-carboxylic acid attacks the benzylic carbon of this compound, leading to the formation of an ester bond and the final lonidamine molecule.

Q2: How is this compound prepared in the context of this synthesis?

A: The research outlines the synthesis of this compound from readily available starting materials. 2,4-Dichlorotoluene undergoes a radical bromination reaction using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator. [] This reaction selectively brominates the benzylic position of 2,4-dichlorotoluene, yielding the desired this compound for subsequent use in lonidamine synthesis.

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